
2-Hydroxypropane-1,2,3-tricarboxylic acid, iron(III) salt xhydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxypropane-1,2,3-tricarboxylic acid, iron(III) salt xhydrate is a coordination compound formed by the reaction of 2-Hydroxypropane-1,2,3-tricarboxylic acid (commonly known as citric acid) with iron(III) ions. This compound is often used in various scientific and industrial applications due to its unique properties, including its ability to chelate metal ions and its role in biological systems.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxypropane-1,2,3-tricarboxylic acid, iron(III) salt xhydrate typically involves the reaction of citric acid with an iron(III) salt, such as iron(III) chloride or iron(III) nitrate, in an aqueous solution. The reaction is carried out under controlled pH conditions to ensure the formation of the desired complex. The general reaction can be represented as follows:
C6H8O7+FeCl3→C6H5FeO7+3HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale mixing of citric acid and iron(III) salts in reactors, followed by crystallization and purification processes to obtain the final product. The reaction conditions, such as temperature, pH, and concentration, are carefully controlled to maximize yield and purity.
化学反応の分析
Types of Reactions
2-Hydroxypropane-1,2,3-tricarboxylic acid, iron(III) salt xhydrate undergoes various chemical reactions, including:
Complexation: Formation of coordination complexes with other metal ions.
Redox Reactions: The iron(III) ion can undergo reduction to iron(II) under certain conditions.
Substitution Reactions: Ligand exchange reactions where the citrate ligand can be replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide, which can oxidize iron(II) back to iron(III).
Reducing Agents: Such as ascorbic acid, which can reduce iron(III) to iron(II).
Ligands: Such as EDTA, which can displace citrate in the coordination sphere of iron.
Major Products
Iron(II) Complexes: Formed during reduction reactions.
Substituted Complexes: Formed during ligand exchange reactions.
科学的研究の応用
2-Hydroxypropane-1,2,3-tricarboxylic acid, iron(III) salt xhydrate has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to study metal-ligand interactions and coordination chemistry.
Biology: Employed in studies of iron metabolism and transport in biological systems.
Medicine: Investigated for its potential use in iron supplementation and treatment of iron deficiency.
Industry: Utilized in water treatment processes to remove heavy metals and in the formulation of cleaning agents.
作用機序
The compound exerts its effects primarily through its ability to chelate metal ions. The citrate ligand binds to the iron(III) ion through its carboxylate and hydroxyl groups, forming a stable complex. This chelation process can sequester iron ions, preventing them from participating in unwanted reactions. In biological systems, this mechanism is crucial for regulating iron availability and preventing oxidative damage.
類似化合物との比較
Similar Compounds
Citric Acid: The parent compound, which also forms complexes with various metal ions.
Ethylenediaminetetraacetic Acid (EDTA): A widely used chelating agent with similar applications in metal ion sequestration.
Aconitic Acid: Another tricarboxylic acid with chelating properties.
Uniqueness
2-Hydroxypropane-1,2,3-tricarboxylic acid, iron(III) salt xhydrate is unique due to its specific coordination with iron(III) ions, which imparts distinct redox properties and biological relevance. Unlike EDTA, which forms very stable complexes with a wide range of metal ions, the citrate-iron complex is more specific and biologically relevant, making it particularly useful in studies of iron metabolism.
特性
分子式 |
C6H10FeO8+3 |
|---|---|
分子量 |
265.98 g/mol |
IUPAC名 |
2-hydroxypropane-1,2,3-tricarboxylic acid;iron(3+);hydrate |
InChI |
InChI=1S/C6H8O7.Fe.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;1H2/q;+3; |
InChIキー |
AJVRSHNXSHMMCH-UHFFFAOYSA-N |
正規SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O.[Fe+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1-methyl-1H-indol-4-yl)oxy]-N-{[1-(propan-2-yl)-1H-pyrrol-2-yl]methyl}acetamide](/img/structure/B13359371.png)
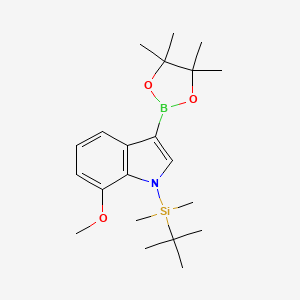
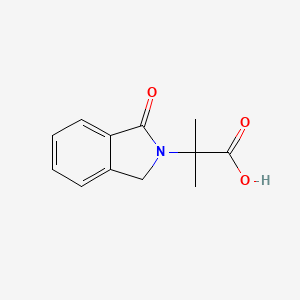
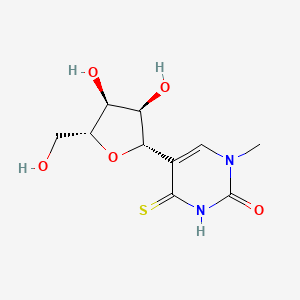
![4-(6-(3,6-Diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B13359393.png)
![N-[(R)-1-Carbethoxybutyl]-(S)-alanine Benzyl Ester](/img/structure/B13359396.png)

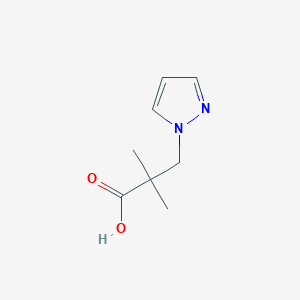
![6-(4-Methoxybenzyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359411.png)
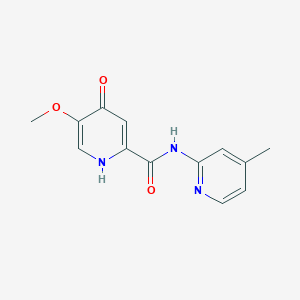
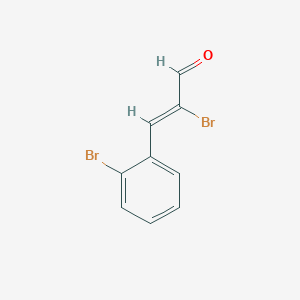
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13359439.png)
![Benzenesulfonylfluoride, 3-[[[[4-(2-chloro-4-nitrophenoxy)butyl]amino]carbonyl]amino]-](/img/structure/B13359451.png)
![6-[(E)-2-(2-chlorophenyl)ethenyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359459.png)
